molecular formula C7H15NO3S B15269595 Ethyl 2-amino-4-(methylsulfinyl)butanoate

Ethyl 2-amino-4-(methylsulfinyl)butanoate

Cat. No.: B15269595
M. Wt: 193.27 g/mol
InChI Key: LGKXNNQHCHOECS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(methylsulfinyl)butanoate is an organic compound with the molecular formula C7H15NO3S. It is a derivative of butanoic acid, featuring an ethyl ester group, an amino group, and a methylsulfinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(methylsulfinyl)butanoate typically involves multiple steps. One common method starts with the esterification of L-methionine methyl ester hydrochloride. The process involves the following steps :

    Esterification: L-methionine methyl ester hydrochloride is reacted with potassium bicarbonate and benzyl chloroformate in an aqueous ether solution at 0°C. This reaction produces N-(benzyloxycarbonyl)-L-methionine methyl ester.

    Oxidation: The resulting ester is then oxidized using sodium periodate in methanol at 0°C to form methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate.

    Hydrolysis and Esterification: The final step involves hydrolyzing the benzyloxycarbonyl group and esterifying the product to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(methylsulfinyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed

    Oxidation: Ethyl 2-amino-4-(methylsulfonyl)butanoate.

    Reduction: Ethyl 2-amino-4-(methylthio)butanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-4-(methylsulfinyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(methylsulfinyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfinyl group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Ethyl 2-amino-4-(methylsulfinyl)butanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-(methylthio)butanoate: This compound has a methylthio group instead of a methylsulfinyl group, making it less oxidized.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    Ethyl 2-amino-4-(methylsulfonyl)butanoate: This compound has a methylsulfonyl group, making it more oxidized than this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

ethyl 2-amino-4-methylsulfinylbutanoate

InChI

InChI=1S/C7H15NO3S/c1-3-11-7(9)6(8)4-5-12(2)10/h6H,3-5,8H2,1-2H3

InChI Key

LGKXNNQHCHOECS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCS(=O)C)N

Origin of Product

United States

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